Hydration-State Control of Basicity vs. Nucleophilicity: Hydrated TBAF Outperforms Anhydrous TBAF in Fluorination Selectivity
In a systematic study spanning hydration states from n = 0.5 to 10, hydrated TBAF·nH₂O was shown to suppress fluoride basicity far more than its nucleophilicity [1]. The commercial trihydrate and pentahydrate forms behaved as efficient, nonbasic nucleophilic fluorinating agents, whereas the so-called 'anhydrous TBAF' (prepared by drying at 40°C under high vacuum) generated substantial amounts of alkenes (elimination) and alcohols (hydrolysis) alongside the desired fluoroalkanes when reacting with alkyl halides and sulfonates [1].
| Evidence Dimension | Elimination (alkene) and hydrolysis (alcohol) byproducts during fluorination of alkyl halides/sulfonates |
|---|---|
| Target Compound Data | Hydrated TBAF trihydrate/pentahydrate: predominantly fluoroalkane products with minimal elimination/hydrolysis |
| Comparator Or Baseline | Anhydrous TBAF (dried at 40°C under high vacuum): substantial alkene and alcohol byproducts |
| Quantified Difference | Reaction pathway shifted from substitution-dominated (hydrated) to elimination/hydrolysis-dominated (anhydrous) as hydration level decreased. Fluoride basicity increases by >20 pKₐ units upon complete dehydration in aprotic solvents [2]. |
| Conditions | Alkyl halides and tosylates in acetonitrile or THF; TBAF·nH₂O (n = 0.5–10) |
Why This Matters
Procurement of the hydrate form directly dictates reaction selectivity; using anhydrous TBAF or attempting in-situ drying introduces side reactions that compromise yield and purity.
- [1] Albanese, D.; Landini, D.; Penso, M. "Hydrated Tetrabutylammonium Fluoride as a Powerful Nucleophilic Fluorinating Agent." J. Org. Chem. 1998, 63 (25), 9587–9589. View Source
- [2] Wikipedia contributors. "Tetra-n-butylammonium fluoride." Wikipedia, The Free Encyclopedia. View Source
